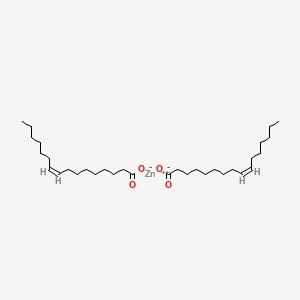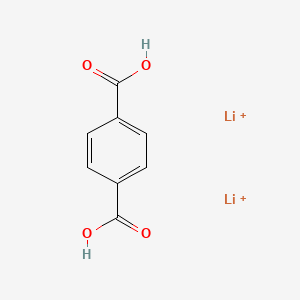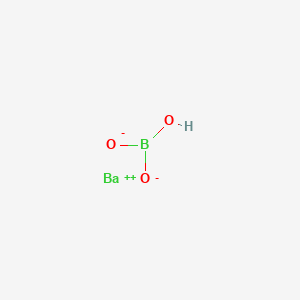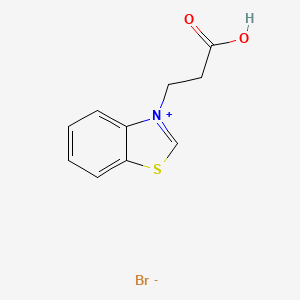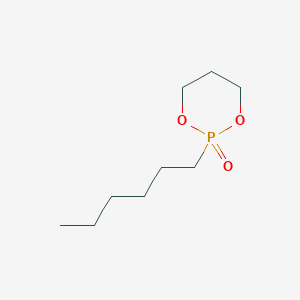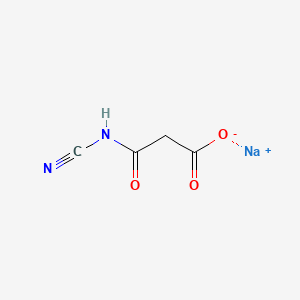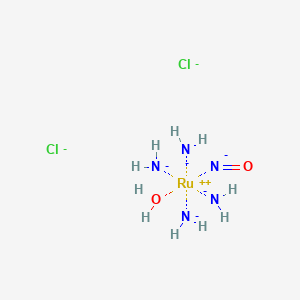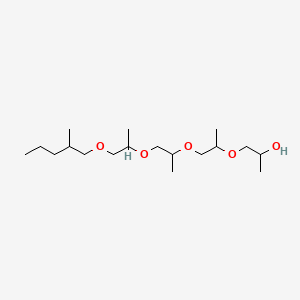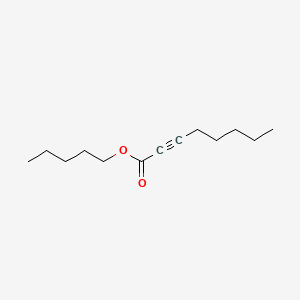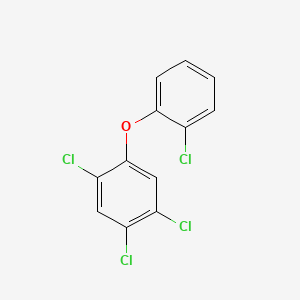
2,2',4,5-Tetrachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4,5-Tetrachlorodiphenyl ether: is a chemical compound with the molecular formula C12H6Cl4O . It is part of the broader family of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential environmental and health impacts due to their persistence and bioaccumulation in ecosystems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,2’,4,5-Tetrachlorodiphenyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another variation involves using silver oxide (Ag_2O) as a mild base .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,4,5-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Halogenation reactions often use reagents like chlorine (Cl_2) or bromine (Br_2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,2’,4,5-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Research has focused on its effects on living organisms, particularly its potential as an endocrine disruptor.
Medicine: Studies have investigated its potential toxicological effects and its role in environmental health.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2,2’,4,5-Tetrachlorodiphenyl ether exerts its effects involves interaction with molecular targets such as the aryl hydrocarbon receptor (AhR) . This receptor mediates various biological responses, including the regulation of gene expression. The compound can also affect the activity of enzymes such as acetylcholine esterase (AChE), which plays a role in neurotransmission .
Comparación Con Compuestos Similares
- 2,4,4’,5-Tetrachlorodiphenyl ether
- 2,4,4’,6-Tetrachlorodiphenyl ether
- 2,3,7,8-Tetrachlorodibenzofuran
Comparison: 2,2’,4,5-Tetrachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental behaviors .
Propiedades
Número CAS |
162853-26-1 |
|---|---|
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-1-2-4-11(7)17-12-6-9(15)8(14)5-10(12)16/h1-6H |
Clave InChI |
DRVAMLZVBNYSQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


